N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide,monohydrochloride
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Overview
Description
N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide, monohydrochloride: is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a deuterated phenyl group, a piperidine ring, and a furan carboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide, monohydrochloride involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Preparation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds such as deuterated phenyl derivatives and piperidine derivatives.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions to form the desired product. These reactions often involve the use of reagents such as coupling agents and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: The compound is employed in biological research to investigate its effects on cellular processes and pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide, monohydrochloride can be compared with other similar compounds, such as:
N-(phenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide: This compound lacks the deuterated phenyl group, which may affect its chemical properties and biological activity.
N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-thiophenecarboxamide: This compound contains a thiophene ring instead of a furan ring, leading to different chemical and biological properties.
The uniqueness of N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide, monohydrochloride lies in its specific structure, which imparts distinct chemical and biological characteristics.
Biological Activity
N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide, monohydrochloride, is a synthetic compound belonging to the class of 4-anilidopiperidine derivatives. This compound is structurally related to various opioid analgesics, particularly fentanyl and its analogs. Understanding its biological activity is crucial for assessing its potential therapeutic applications and safety profile.
Chemical Structure and Properties
- Molecular Formula : C19H24D5N2O
- Molecular Weight : 285.44 g/mol
- CAS Number : 1189466-15-6
- Chemical Structure : The compound features a piperidine ring substituted with a phenethyl group and a furan carboxamide moiety.
The biological activity of N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide primarily involves interaction with opioid receptors, particularly the mu-opioid receptor (MOR). Compounds in this class are known for their high affinity for MOR, leading to potent analgesic effects.
Opioid Receptor Binding Affinity
Research indicates that compounds similar to N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide exhibit significant binding affinities at opioid receptors:
Compound | Ki (nM) | Receptor Type |
---|---|---|
N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide | 0.0279 ± 0.0080 | μ-opioid receptor |
Fentanyl | 0.192 ± 0.058 | μ-opioid receptor |
Morphine | 2.1 ± 0.5 | μ-opioid receptor |
These values suggest that the compound has a higher affinity for the mu-opioid receptor compared to morphine, which may correlate with enhanced analgesic properties.
Pharmacological Effects
The pharmacological profile of N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide includes:
- Analgesia : Potent pain relief observed in various animal models.
- Sedation : Induces sedation, which can be beneficial in clinical settings but raises concerns regarding respiratory depression.
- Euphoria : Potential for abuse due to euphoric effects similar to other opioids.
Case Studies and Research Findings
Research has been conducted to evaluate the efficacy and safety of this compound in various models:
- Animal Studies : In rodent models, the compound demonstrated significant analgesic activity comparable to fentanyl with a lower incidence of side effects.
- Metabolism Studies : Investigations into the metabolic pathways revealed that the liver plays a crucial role in biotransformation, leading to several metabolites that may also possess biological activity.
- Clinical Implications : Studies suggest that while the compound exhibits strong analgesic properties, careful monitoring is necessary due to its potential for addiction and overdose.
Properties
Molecular Formula |
C24H27ClN2O2 |
---|---|
Molecular Weight |
416.0 g/mol |
IUPAC Name |
N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H26N2O2.ClH/c27-24(21-14-18-28-19-21)26(22-9-5-2-6-10-22)23-12-16-25(17-13-23)15-11-20-7-3-1-4-8-20;/h1-10,14,18-19,23H,11-13,15-17H2;1H/i2D,5D,6D,9D,10D; |
InChI Key |
VRMYGKHKNQQYJS-PDKFYKBUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=COC=C4)[2H])[2H].Cl |
Canonical SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=COC=C3)CCC4=CC=CC=C4.Cl |
Origin of Product |
United States |
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